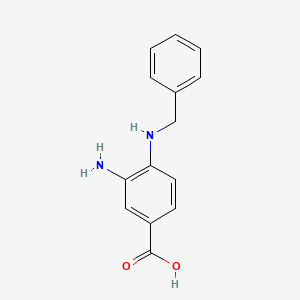

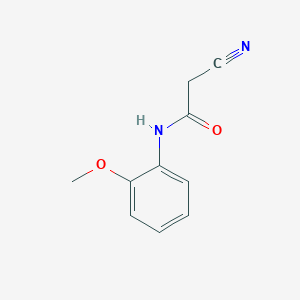

2-氰基-N-(2-甲氧基苯基)乙酰胺

描述

Synthesis Analysis

The synthesis of similar compounds involves strategic functionalization of phenyl acetamides and the incorporation of cyano and methoxy groups. For instance, novel acetamides have been synthesized using primary compounds like 3-fluoro-4-cyanophenol, demonstrating a method that could potentially be adapted for the synthesis of 2-cyano-N-(2-methoxyphenyl)acetamide (Yang Man-li, 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals detailed structural configurations and interactions. For example, crystal structure analyses have provided insights into the linearly extended conformation and intermolecular interactions of these compounds (A. Camerman et al., 2005).

Chemical Reactions and Properties

The reactivity of similar compounds, such as the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, demonstrates the potential for efficient and environmentally friendly reactions (Zhang Qun-feng, 2008). Additionally, the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis highlights its versatility in chemical reactions (Moustafa A. Gouda, 2014).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and mesomorphic behavior, have been studied to understand their characteristics better. For example, the synthesis and novel mesomorphic properties of liquid crystalline polyacetylenes containing phenyl benzoate mesogens reveal the influence of cyano and methoxy groups on material properties (X. Kong, B. Tang, 1998).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity and hydrogen bonding patterns, have been extensively studied. Research on compounds like 2-chloro-N-(4-methoxyphenyl)acetamide provides insights into the hydrogen bond formations and molecular interactions that may also be relevant to 2-cyano-N-(2-methoxyphenyl)acetamide (M. Missioui et al., 2022).

科学研究应用

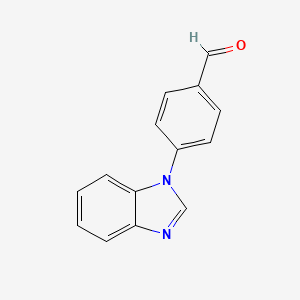

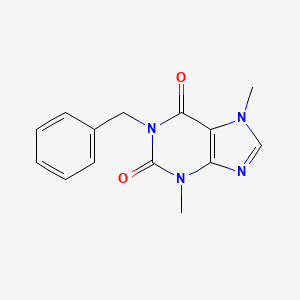

杂环合成前体

2-氰基-N-(2-甲氧基苯基)乙酰胺是一种优选的结构,被认为是杂环合成中最重要的前体之一 . 这些化合物的羰基和氰基官能团适当地排列,能够与常见的双齿试剂反应形成多种杂环化合物 .

缩合和取代反应

这些化合物中 C-2 上的活泼氢可以参与多种缩合和取代反应 . 这使得 2-氰基-N-(2-甲氧基苯基)乙酰胺成为有机合成中的一种通用化合物 .

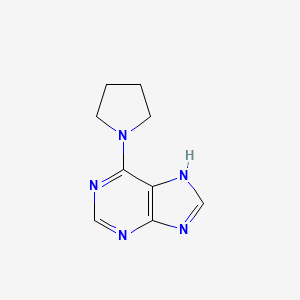

生物活性化合物的合成

据报道,许多氰基乙酰胺衍生物具有多种生物活性 . 这在过去十年中引起了生物化学家的关注 . N-芳基和/或杂环氰基乙酰胺在构建各种有机杂环方面的合成效用,在发展更好的化学治疗剂方面具有潜力 .

胺的氰基乙酰化

2-氰基-N-(2-甲氧基苯基)乙酰胺可用于胺的氰基乙酰化 . 该过程在制备方法及其在生物活性化合物形成中的合成用途方面取得了最新进展 .

吡咯衍生物的合成

2-氰基-N-(2-甲氧基苯基)乙酰胺与苯乙酰溴在沸腾的乙醇中使用三乙胺作为碱性催化剂进行环缩合,得到吡咯衍生物 . 这突出了其在吡咯衍生物合成中的用途 .

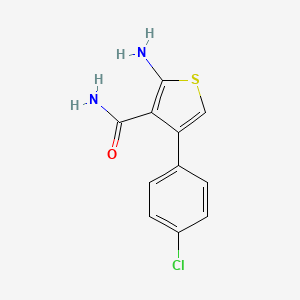

噻吩衍生物的合成

2-氰基-N-(2-硝基苯基)乙酰胺在含有催化量三乙胺的沸腾乙醇中用 1,4-二噻烷-2,5-二醇处理,得到 2-氨基-N-(2-硝基苯基)噻吩-3-甲酰胺 . 这证明了它在噻吩衍生物合成中的作用 .

安全和危害

“2-cyano-N-(2-methoxyphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

作用机制

Target of Action

2-Cyano-N-(2-methoxyphenyl)acetamide primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .

Mode of Action

The compound interacts with its targets through covalent or non-covalent binding, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the target proteins, altering their activity and downstream signaling pathways . For example, binding to a kinase might inhibit its activity, thereby blocking a signaling cascade that promotes cell growth.

Biochemical Pathways

The affected biochemical pathways often include those involved in cell cycle regulation, apoptosis, and stress responses. By modulating these pathways, 2-cyano-N-(2-methoxyphenyl)acetamide can induce cell cycle arrest, promote apoptosis, or enhance cellular stress responses . These effects are particularly relevant in the context of cancer therapy, where the compound may inhibit tumor growth by disrupting these critical pathways.

Pharmacokinetics

The pharmacokinetics of 2-cyano-N-(2-methoxyphenyl)acetamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed . Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys . These ADME properties influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the action of 2-cyano-N-(2-methoxyphenyl)acetamide results in the inhibition of target enzymes or receptors, leading to altered cellular signaling. This can cause a range of cellular effects, including reduced cell proliferation, increased apoptosis, and enhanced stress responses . These effects are beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-cyano-N-(2-methoxyphenyl)acetamide. For instance, the compound may be more stable and effective at physiological pH and temperature. Additionally, the presence of other drugs or biomolecules can affect its binding to target proteins and its overall therapeutic efficacy .

By understanding these aspects of 2-cyano-N-(2-methoxyphenyl)acetamide, researchers can better optimize its use in therapeutic applications and improve its efficacy in treating various diseases.

属性

IUPAC Name |

2-cyano-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWPHCCSFWYGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351195 | |

| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63631-09-4 | |

| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

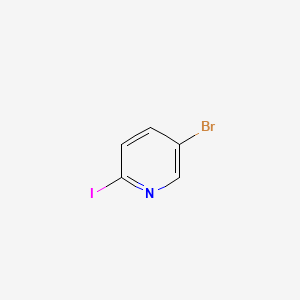

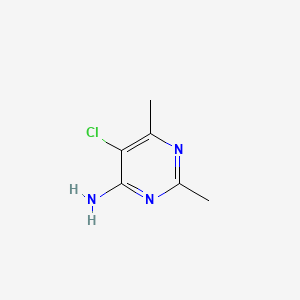

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

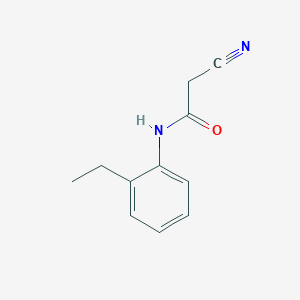

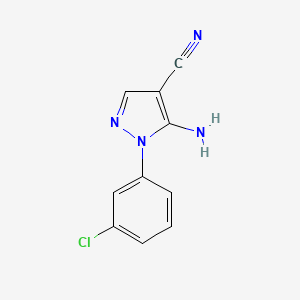

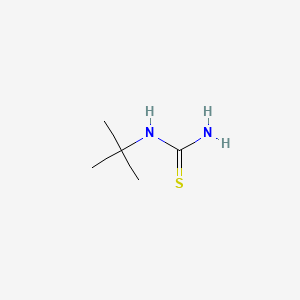

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)